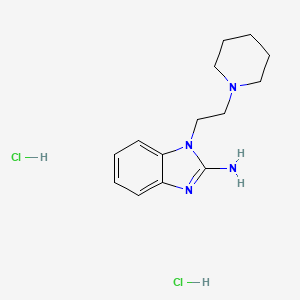

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride

説明

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride is a heterocyclic organic compound featuring a benzimidazole core substituted with a piperidine-ethylamine side chain and stabilized as a dihydrochloride salt. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its pharmacological versatility, including interactions with enzymes, receptors, and nucleic acids. The dihydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical applications.

特性

分子式 |

C14H22Cl2N4 |

|---|---|

分子量 |

317.3 g/mol |

IUPAC名 |

1-(2-piperidin-1-ylethyl)benzimidazol-2-amine;dihydrochloride |

InChI |

InChI=1S/C14H20N4.2ClH/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17;;/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16);2*1H |

InChIキー |

RHUKXVGXBCUFIV-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N.Cl.Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1-(2-ピペリジン-1-イル-エチル)-1H-ベンゾイミダゾール-2-イルアミン二塩酸塩の合成は、通常、ピペリジン誘導体とベンゾイミダゾール前駆体のカップリングを伴います。 一般的な方法の1つは、塩基性条件下で1-(2-クロロエチル)ピペリジン塩酸塩と2-アミノベンゾイミダゾールを反応させて、目的の生成物を得ることです .

工業的生産方法

この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、大規模生産用に最適化されています。 これには、高収率と高純度を保証するために、連続フロー反応器と自動合成プラットフォームの使用が含まれます .

化学反応の分析

科学研究への応用

1-(2-ピペリジン-1-イル-エチル)-1H-ベンゾイミダゾール-2-イルアミン二塩酸塩は、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 生化学プローブとしての可能性が調査されています。

医学: 癌や炎症性疾患など、さまざまな疾患の治療における治療の可能性が探求されています。

科学的研究の応用

Analgesic Properties

Recent studies have highlighted the compound's potential as a kappa-opioid receptor agonist , which is significant for pain management. It has demonstrated notable analgesic effects in various animal models, outperforming traditional analgesics like butorphanol and showing efficacy comparable to gabapentin in neuropathic pain models .

Key Findings :

- Exhibits a dose-dependent analgesic effect.

- Maintains significant efficacy without developing tolerance over extended administration periods.

- Reduces tactile and cold allodynia significantly in neuropathic pain models .

Antiparasitic Activity

The compound has also been investigated for its potential in treating parasitic infections, specifically human African trypanosomiasis . In murine models, it achieved a cure rate of 100% in both early and late-stage infections, indicating its promise as a lead compound for further development in antiparasitic therapies .

Mechanistic Studies

The mechanism of action for the analgesic properties of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride involves its interaction with kappa-opioid receptors. Quantum chemistry methods have been employed to analyze its binding affinity and energy dynamics compared to other salts, revealing that its hydrochloride form exhibits enhanced agonistic activity due to lower total energy production during salt formation .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzimidazole derivatives has shown that modifications to the piperidine moiety can significantly influence pharmacological activity. The presence of the piperidinyl group contributes to the compound's ability to engage effectively with opioid receptors, suggesting avenues for designing more potent analogs .

Case Studies and Research Findings

| Study | Application | Key Results |

|---|---|---|

| Lifanova et al. (2023) | Analgesic efficacy | Demonstrated superior analgesic effects compared to butorphanol; effective in neuropathic pain models. |

| PMC5362113 | Antiparasitic activity | Achieved full cures in murine models of human African trypanosomiasis, indicating strong antiparasitic potential. |

| Quantum Chemistry Analysis | Mechanism elucidation | Confirmed enhanced kappa-opioid activity due to structural characteristics and energy dynamics of the hydrochloride form. |

作用機序

類似化合物の比較

類似化合物

- 1-(2-(ピペリジン-1-イル)エチル)ヒドラジン塩酸塩

- 1-(2-(ピペリジン-1-イル)エチル)-[1,4]ジアゼパン二塩酸塩

独自性

1-(2-ピペリジン-1-イル-エチル)-1H-ベンゾイミダゾール-2-イルアミン二塩酸塩は、ピペリジン環とベンゾイミダゾール部分の組み合わせが独特であるため、独自性があります。 この構造は、さまざまな研究や産業用途に役立つ、独自の化学的および生物学的特性を付与します.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include:

Key Observations :

- Benzimidazole vs.

- Substituent Effects : The 2-piperidin-1-YL-ethyl group introduces a basic nitrogen, improving solubility in acidic environments (via dihydrochloride salt formation), whereas chloro or methoxy substituents in analogs (e.g., VU0155069) modulate lipophilicity and metabolic stability .

Pharmacokinetic and Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., target compound and CAS 1083300-53-1) exhibit superior aqueous solubility compared to free bases, critical for oral bioavailability .

- Stability : Piperidine-containing compounds (e.g., dyclonine hydrochloride) show enhanced stability under physiological pH due to reduced susceptibility to hydrolysis compared to ester-containing analogs .

生物活性

1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride, with CAS number 435342-20-4, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H22Cl2N4

- Molecular Weight : 290.26 g/mol

- Structure : The compound features a benzimidazole core substituted with a piperidine moiety, which is significant for its biological activity.

The biological activity of 1-(2-Piperidin-1-YL-ethyl)-1H-benzoimidazol-2-YL-amine dihydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Protein Kinases : These compounds may inhibit specific kinases involved in cancer progression and other diseases.

- Antimicrobial Activity : The compound shows potential against various bacterial strains and fungi, likely due to its ability to disrupt cellular processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. For instance:

- Activity Against Bacteria : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported as low as 0.0039 mg/mL for certain strains, indicating potent antibacterial properties .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Antifungal Activity

The compound also demonstrated antifungal activity, particularly against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values suggest effective inhibition of fungal growth:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.056 |

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into their potential therapeutic applications:

- A study published in the Journal of Medicinal Chemistry reported the synthesis of benzimidazole derivatives that showed promising anticancer activity through the inhibition of protein interactions critical for tumor growth .

- Another research article highlighted the efficacy of piperidine derivatives in combating multidrug-resistant bacterial strains, emphasizing the structural importance of the piperidine ring in enhancing antimicrobial potency .

- A comprehensive review examined various alkaloids and their derivatives, noting that structural modifications can significantly impact their bioactivity against microbial pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。